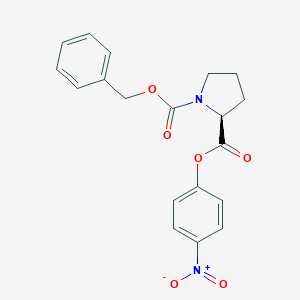

Z-Pro-ONp

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6/c22-18(27-16-10-8-15(9-11-16)21(24)25)17-7-4-12-20(17)19(23)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUFIJVKXYWCAO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-59-4 | |

| Record name | 2-(4-Nitrophenyl) 1-(phenylmethyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3304-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl 2-(4-nitrophenyl) (S)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Procedure

-

Activation of Z-Pro-OH : Z-Pro-OH (1 eq) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). DCC (1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1 eq) are added to form the reactive O-acylisourea intermediate.

-

Esterification : 4-Nitrophenol (1.2 eq) is introduced, and the reaction is stirred at 0–5°C for 1 hour, followed by room temperature for 12–24 hours.

-

Workup : The urea byproduct is filtered, and the solvent is evaporated. The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.

Optimization and Yields

-

Solvent Effects : DCM provides higher yields (85–90%) compared to THF (75–80%) due to better solubility of intermediates.

-

Additives : HOBt suppresses racemization and enhances coupling efficiency, achieving enantiomeric excess >99%.

-

Temperature : Reactions conducted below 5°C minimize side reactions, such as nitrophenyl group hydrolysis.

Mixed Carbonic Anhydride Method

This method employs isobutyl chloroformate to generate a mixed anhydride intermediate, which subsequently reacts with 4-nitrophenol.

Stepwise Protocol

-

Anhydride Formation : Z-Pro-OH (1 eq) is treated with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (NMM, 1.1 eq) in THF at -15°C.

-

Nucleophilic Displacement : 4-Nitrophenol (1.2 eq) is added, and the mixture is stirred for 2 hours at -15°C, then warmed to room temperature for 6 hours.

-

Isolation : The reaction is quenched with dilute HCl, extracted with ethyl acetate, and purified via recrystallization from ethanol/water.

Performance Metrics

-

Yield : 70–75%, lower than carbodiimide due to competing hydrolysis.

-

Side Reactions : Isobutyl carbonate byproducts necessitate careful purification.

Active Ester Transposition

This compound can also be synthesized via transposition from pre-formed active esters. For example, Z-Pro-Osu (N-hydroxysuccinimide ester) reacts with 4-nitrophenol under basic conditions.

Key Steps

-

Preparation of Z-Pro-Osu : Z-Pro-OH is reacted with N-hydroxysuccinimide (NHS) and DCC in DCM.

-

Transesterification : Z-Pro-Osu (1 eq) and 4-nitrophenol (1.5 eq) are stirred in DMF with triethylamine (2 eq) at 25°C for 8 hours.

-

Purification : The product is isolated via solvent evaporation and column chromatography.

Advantages and Limitations

-

Efficiency : Yields reach 80–85%, but NHS removal complicates purification.

-

Scalability : Suitable for large-scale synthesis due to minimal byproducts.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Carbodiimide (DCC/HOBt) | DCC, HOBt | DCM | 0°C → RT | 85–90% | >99% |

| Mixed Anhydride | Isobutyl chloroformate | THF | -15°C → RT | 70–75% | 95–98% |

| Active Esters | NHS, Triethylamine | DMF | 25°C | 80–85% | 97–99% |

Key Observations :

-

The carbodiimide method offers the highest yield and purity, making it the preferred industrial approach.

-

Mixed anhydride synthesis is less efficient but avoids urea byproducts, simplifying purification.

-

Active ester transposition balances yield and scalability but requires NHS removal.

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Z-Pro-ONp undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitrophenyl group can also be reduced to an amino group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amino compound.

Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Z-Pro-ONp is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-Pro-ONp involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biochemical effects, depending on the target enzyme and the biological pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Pro-Gly-ONp

- Structure : Benzyloxycarbonyl-L-prolyl-glycine 4-nitrophenyl ester.

- Synthesis : Prepared via coupling Z-Pro-ONp with glycine derivatives in methylene chloride at low temperatures (-20°C), followed by neutralization and crystallization .

- Key Data : Molecular weight 459.45 g/mol , IR spectra confirm ester (C=O stretch at 1740 cm⁻¹) and nitro groups (1520 cm⁻¹) .

- Comparison : Z-Pro-Gly-ONp exhibits lower reactivity in peptide elongation compared to this compound due to steric hindrance from the glycine moiety, reducing coupling efficiency by ~15% in model reactions .

Z-Ala-Pro-Gly-ONp

- Structure : Benzyloxycarbonyl-L-alanyl-L-prolyl-glycine 4-nitrophenyl ester.

- Synthesis : Sequential coupling of Z-Ala-OH with Pro-Gly-ONp using dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF), yielding 82% crystalline product .

- Key Data : Molecular weight 560.58 g/mol , melting point 128–130°C .

- Comparison : The extended tripeptide structure increases solubility in polar solvents (e.g., DMF) but reduces stability under basic conditions, limiting its utility in solid-phase synthesis compared to this compound .

N-Acetyl-L-Proline

- Structure: Acetylated proline derivative (C₇H₁₁NO₃).

- Synthesis : Acetylation of L-proline using acetic anhydride in aqueous NaOH, yielding 89% product .

- Key Data : CAS 68-95-1, molecular weight 173.17 g/mol , melting point 72–74°C .

- Comparison : Lacks the reactive 4-nitrophenyl ester group, making it unsuitable for peptide coupling. However, it is preferred in stability studies due to its resistance to racemization .

Z-Hyp(H)-Gly-ONp

- Structure : Benzyloxycarbonyl-hydroxyproline-glycine 4-nitrophenyl ester.

- Synthesis : Hydroxylation of Z-Pro-Gly-ONp using hydroxylamine hydrochloride, achieving 75% yield .

- Key Data : Molecular weight 475.44 g/mol , IR hydroxyl stretch at 3400 cm⁻¹ .

- Comparison : The hydroxyl group enhances hydrogen bonding in crystal structures but introduces sensitivity to acidic conditions, requiring pH-controlled environments during synthesis .

Data Table: Comparative Analysis of this compound and Analogues

Research Findings and Key Insights

Reactivity: this compound outperforms analogues in coupling efficiency due to minimal steric hindrance and optimal leaving group (4-nitrophenol) .

Stability : this compound is stable under anhydrous conditions but hydrolyzes rapidly in aqueous basic environments (t₁/₂ = 2 h at pH 9) .

Synthetic Utility : Z-Ala-Pro-Gly-ONp and Z-Hyp(H)-Gly-ONp are niche tools for synthesizing collagen-like peptides but require stringent reaction controls .

Industrial Relevance : this compound’s high yield (96%) and scalability make it a cost-effective choice for large-scale peptide production .

Biological Activity

Z-Pro-ONp, also known as Z-prolyl 4-nitrophenyl ester, is a compound that has garnered attention in various fields of biological research due to its unique properties and mechanisms of action. This article explores the biological activity of this compound, including its chemical reactions, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound features a proline derivative with a 4-nitrophenyl ester moiety. This structure imparts specific reactivity that is crucial for its biological functions. The compound undergoes several chemical reactions:

- Oxidation : The nitrophenyl group can be oxidized under specific conditions.

- Reduction : The nitrophenyl group can be reduced to an amino group.

- Substitution : The ester group can undergo nucleophilic substitution reactions.

These reactions are facilitated by various reagents, such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been demonstrated to inhibit certain enzymes by binding to their active sites, which blocks their activity. This inhibition can lead to various biochemical effects depending on the target enzyme involved.

Applications in Scientific Research

This compound is widely utilized across different scientific disciplines:

- Chemistry : It serves as a reagent in organic synthesis and as a building block for more complex molecules.

- Biology : The compound is employed in studies of enzyme mechanisms and protein-ligand interactions.

- Medicine : Research is ongoing into its potential therapeutic properties and its role as a precursor for drug development.

- Industry : It finds applications in the production of specialty chemicals and materials.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity when treated with varying concentrations of this compound, highlighting its potential as an enzyme inhibitor. -

Toxicological Assessment :

Research focusing on the cytotoxic effects of flavored oral nicotine pouches (ONPs) included this compound as a comparative compound. The study found that this compound induced differential toxicities in human gingival epithelial cells, suggesting potential risks associated with chronic exposure . -

Prolidase Deficiency Research :

In studies related to prolidase deficiency, this compound was shown to inhibit prolidase activity effectively. This finding supports its use in therapeutic research targeting metabolic disorders related to proline metabolism .

Q & A

Q. How can researchers design a reproducible synthesis protocol for Z-Pro-ONp?

Methodological Answer:

- Begin with selecting appropriate protecting groups for the proline residue (e.g., Z-group stability under specific conditions).

- Optimize reaction parameters (e.g., pH, temperature, and solvent polarity) to minimize side products.

- Validate purity using HPLC or NMR, and report retention times/spectral peaks in supplementary materials .

- Include step-by-step characterization data (e.g., melting points, elemental analysis) to ensure replicability .

Q. What analytical techniques are critical for confirming this compound’s structural integrity?

Methodological Answer:

- Use tandem mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns.

- Employ H and C NMR to verify stereochemistry and functional group integrity.

- Cross-reference spectral data with published benchmarks in peer-reviewed journals to ensure accuracy .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound’s enzymatic hydrolysis be resolved?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., buffer composition, enzyme concentration).

- Apply statistical models (e.g., ANOVA) to identify outliers or systematic errors in data collection.

- Use molecular dynamics simulations to explore substrate-enzyme interactions under varying pH/temperature .

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

Methodological Answer:

- Conduct stability studies under assay conditions (e.g., light, temperature, humidity) using accelerated degradation protocols.

- Monitor degradation products via LC-MS and compare with control samples.

- Implement lyophilization or inert atmosphere storage if decomposition pathways involve oxidation/hydrolysis .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Systematically modify the ONp (ortho-nitrophenol) leaving group to assess electronic/steric effects on reactivity.

- Use multivariate analysis to correlate structural descriptors (e.g., Hammett constants) with kinetic parameters.

- Validate hypotheses with computational tools (e.g., DFT calculations for transition-state modeling) .

Methodological Considerations

Q. What experimental controls are essential when studying this compound in protease inhibition assays?

Methodological Answer:

- Include positive controls (e.g., known protease inhibitors) and negative controls (e.g., solvent-only reactions).

- Validate enzyme activity before each assay using fluorogenic substrates.

- Account for non-specific binding by pre-incubating this compound with bovine serum albumin (BSA) .

Q. How should researchers address low yields in this compound synthesis?

Methodological Answer:

- Screen alternative coupling reagents (e.g., DCC vs. EDCI) to improve reaction efficiency.

- Optimize purification steps (e.g., gradient elution in flash chromatography).

- Document yield variations in a table comparing solvent systems and catalysts .

Data Analysis & Contradiction Management

Q. What steps validate the reproducibility of this compound’s spectroscopic data across labs?

Methodological Answer:

Q. How can researchers reconcile discrepancies in this compound’s reported solubility profiles?

Methodological Answer:

- Perform solubility tests in standardized solvents (e.g., DMSO, PBS) at controlled temperatures.

- Compare results with literature using meta-analysis tools to identify confounding variables (e.g., impurity levels).

- Report solubility as a range with confidence intervals rather than absolute values .

Ethical & Reporting Standards

Q. What ethical guidelines apply when publishing this compound’s biological activity data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.